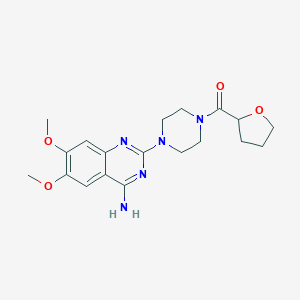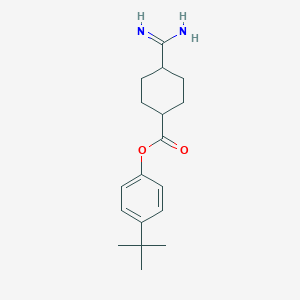
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester, also known as ACPCA, is a synthetic compound that has gained attention in recent years due to its potential application in scientific research. ACPCA is a derivative of the naturally occurring amino acid arginine and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester selectively binds to the glycine-binding site of the NMDA receptor, preventing the activation of the receptor by glutamate. This results in a reduction in calcium influx and the downstream signaling pathways that are involved in synaptic plasticity and learning and memory processes.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on the NMDA receptor, 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has been found to have other biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, as well as to inhibit the activity of nitric oxide synthase, an enzyme involved in the production of nitric oxide. 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has also been found to have anti-inflammatory properties, reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester for lab experiments is its selectivity for the glycine-binding site of the NMDA receptor. This allows for more precise manipulation of the receptor and its downstream signaling pathways. However, 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has some limitations as well. It has a relatively short half-life, which can make it difficult to use in long-term experiments. Additionally, its effects on other neurotransmitter systems and enzymes can complicate the interpretation of results.
Direcciones Futuras
There are several areas of future research that could be pursued with 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester. One area is the development of more stable derivatives of 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester that can be used in long-term experiments. Another area is the investigation of 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester's effects on other neurotransmitter systems and enzymes, in order to better understand its overall physiological effects. Finally, 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester could be used as a tool to investigate the role of the NMDA receptor in various neurological disorders, such as Alzheimer's disease and schizophrenia.
Métodos De Síntesis
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester can be synthesized through the reaction of 4-amidinocyclohexanecarboxylic acid with 4-tert-butylphenyl chloroformate in the presence of a base such as triethylamine. The reaction yields 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester as a white crystalline solid with a melting point of 153-155°C.
Aplicaciones Científicas De Investigación
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively block the activity of the NMDA receptor, a type of glutamate receptor that is involved in synaptic plasticity and learning and memory processes. 4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester has also been found to have neuroprotective effects, reducing the damage caused by ischemia and traumatic brain injury.
Propiedades
Número CAS |
153235-96-2 |
|---|---|
Nombre del producto |
4-Amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester |
Fórmula molecular |
C18H26N2O2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
(4-tert-butylphenyl) 4-carbamimidoylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)14-8-10-15(11-9-14)22-17(21)13-6-4-12(5-7-13)16(19)20/h8-13H,4-7H2,1-3H3,(H3,19,20) |
Clave InChI |
BFKWXLTXQZUZHN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)OC(=O)C2CCC(CC2)C(=N)N |
Sinónimos |
4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl ester ACHCA-OPhBu trans-4-amidinocyclohexanecarboxylic acid 4-tert-butylphenyl este |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



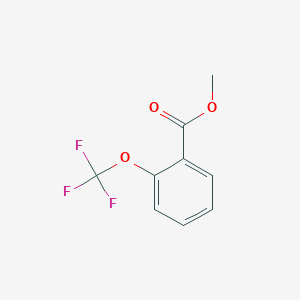
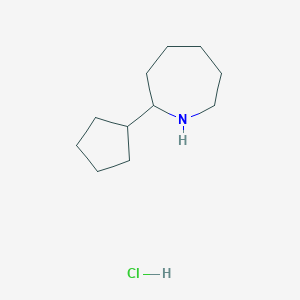
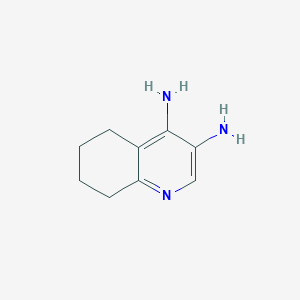
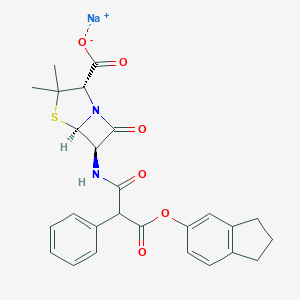
![Trimethyl-[(3-methylcyclohexen-1-yl)methyl]silane](/img/structure/B121518.png)
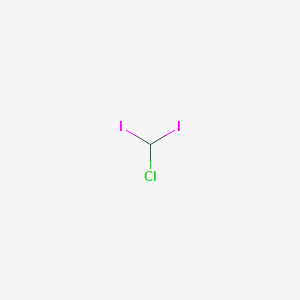
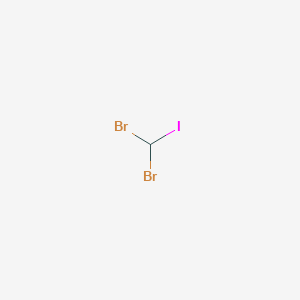
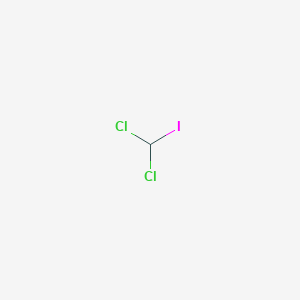
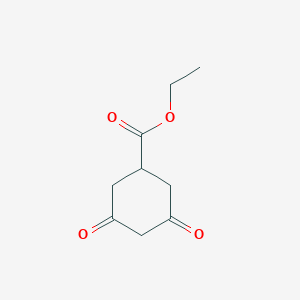
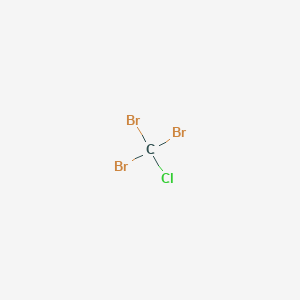
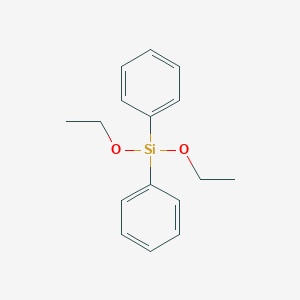
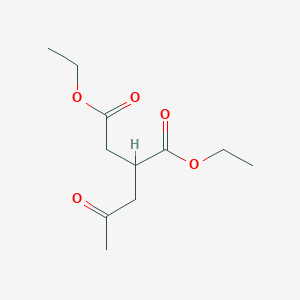
![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)
